N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]thiourea
Overview
Description
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]thiourea is a useful research compound. Its molecular formula is C14H15F3N4S and its molecular weight is 328.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.09695216 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Syntheses
- Pyrazolyloxothiazolidine Derivatives : 1-Substituted 3-[3-(methyl/phenyl)-1H-pyrazol-5-yl]thioureas react with dimethyl acetylenedicarboxylate to form oxothiazolidine derivatives, suggesting a versatile method for synthesizing complex molecules with potential biological activities (Hassan et al., 2012).
Biological Activities
- Antitubercular Activity : Heterocyclic substituted (1-phenyl-2,3-dimethyl-5-pyrazolon-4-yl) thioureas have been examined for antitubercular activity, with some compounds showing minimum inhibitory concentrations ranging from 0.63 to 10 mg percent, highlighting their potential in tuberculosis treatment (Glasser & Doughty, 1964).
- Apoptotic Activity in Cancer Cell Lines : Pyrazole thiourea derivatives have been shown to induce apoptosis in human cancer cells, with specific compounds exhibiting significant apoptosis-inducing effects. This suggests their potential application as anti-cancer drugs (Nițulescu et al., 2015).
Herbicidal Activities
- N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(4-Trifluoromethylphenyl)-5-Methyl-Isoxazol-4-Yl] Acyl Thiourea : A novel compound was synthesized and showed good inhibitory activity against specific weeds, suggesting its potential as a herbicide (Fu-b, 2014).
Antimicrobial Evaluation
- Sulfonylurea Derivatives : A study synthesized sulfonylurea derivatives of pyrazoles and evaluated them for hypoglycemic and antidiabetic activities. Some compounds showed promising results, indicating potential applications in diabetes treatment (Soliman, 1979).
Properties
IUPAC Name |
1-[(1,5-dimethylpyrazol-4-yl)methyl]-3-[3-(trifluoromethyl)phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4S/c1-9-10(8-19-21(9)2)7-18-13(22)20-12-5-3-4-11(6-12)14(15,16)17/h3-6,8H,7H2,1-2H3,(H2,18,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOCLTMGERPKGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=S)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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